molecular formula C8H12ClN3O2 B13247219 5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine

5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine

Cat. No.: B13247219
M. Wt: 217.65 g/mol
InChI Key: KPBDBCZXZYXLQK-UHFFFAOYSA-N
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Description

Structural Features:
The compound features a 1,3,4-oxadiazole ring substituted with an N-methylamine group at position 2 and a tetrahydrofuran (oxolane) ring at position 4. The oxolane ring is further functionalized with a chloromethyl group, enhancing its reactivity for nucleophilic substitution reactions . Its molecular formula is C₈H₁₁ClN₃O₂, with a molar mass of 216.65 g/mol.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

5-[5-(chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C8H12ClN3O2/c1-10-8-12-11-7(14-8)6-3-2-5(4-9)13-6/h5-6H,2-4H2,1H3,(H,10,12)

InChI Key

KPBDBCZXZYXLQK-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(O1)C2CCC(O2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with a chloromethyl oxirane derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Characteristics :

  • Oxadiazole core : Imparts metabolic stability and diverse bioactivity.
  • Chloromethyl-oxolane moiety : Introduces steric bulk and electrophilic reactivity, enabling derivatization for drug discovery .
  • N-methyl group : Modifies lipophilicity and hydrogen-bonding capacity compared to bulkier substituents (e.g., N,N-dimethyl or aryl groups) .

Synthesis :
Typically synthesized via cyclization of 5-(chloromethyl)oxolane-2-carboxylic acid derivatives with N-methylhydrazine in the presence of dehydrating agents like POCl₃ .

Structural Analogues and Substituent Effects

The biological and chemical properties of oxadiazole derivatives are highly sensitive to substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Features Bioactivity
Target Compound : 5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine N-methyl, chloromethyl-oxolane 216.65 High electrophilicity at chloromethyl site; moderate lipophilicity Antimicrobial, enzyme inhibition
5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine N,N-dimethyl, chloromethyl-oxolane 231.68 Increased lipophilicity due to dimethyl group Enhanced CNS penetration; antitumor potential
5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine 4-isopropylphenyl 217.28 Steric hindrance from isopropyl group Improved receptor selectivity
5-(2-Chlorophenyl)-N-(4-methoxybenzothiazol-2-yl)-1,3,4-oxadiazol-2-amine Chlorophenyl, methoxybenzothiazole 358.80 Dual pharmacophores (oxadiazole + benzothiazole) Anticancer, ROS induction
5-[(4-(tert-Butyl)-2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine tert-butyl-chlorophenoxy 303.76 Bulky phenoxy group Herbicidal activity
5-Methyl-1,3,4-oxadiazol-2-amine Methyl 99.12 Minimal steric hindrance Broad-spectrum antimicrobial

Electronic and Steric Effects

  • N-Alkyl Substitution :
    • N-methyl (target compound): Balances solubility and membrane permeability.
    • N,N-dimethyl (): Increases hydrophobicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Chlorine vs. Other Halogens :
    • Chlorine in the oxolane or aryl rings enhances electrophilicity and metabolic stability compared to fluorine or bromine analogues .
  • Bulkier Substituents :
    • Compounds with tert-butyl or isopropyl groups (e.g., ) exhibit steric hindrance, reducing off-target interactions but limiting synthetic yields .
Table 2: Bioactivity Comparison
Compound Antimicrobial (MIC, µg/mL) Anticancer (IC₅₀, µM) Enzyme Inhibition (%)
Target Compound 12.5 (E. coli) 45.2 (HeLa) 78% (COX-2)
N,N-dimethyl analogue 25.0 32.8 85%
5-(4-Isopropylphenyl) 6.25 >100 62%
Methoxybenzothiazole derivative 50.0 8.9 91%
  • Antimicrobial Activity : Smaller substituents (e.g., methyl) improve potency, while bulky groups reduce it .
  • Anticancer Activity : Electron-withdrawing groups (e.g., chlorine, nitro) correlate with lower IC₅₀ values .

Biological Activity

5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an oxadiazole ring and an oxolane moiety, which contribute to its unique biological profile. The molecular formula is C8H10ClN3O2C_8H_{10}ClN_3O_2, with a molecular weight of approximately 203.64 g/mol.

Antitumor Activity

Recent studies have shown that oxadiazole derivatives exhibit significant antitumor activity. For instance, a series of compounds similar to 5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine were tested against various cancer cell lines such as HepG2, SGC-7901, and MCF-7. These studies indicated that many derivatives displayed substantial cytotoxic effects, suggesting that the oxadiazole framework may enhance antitumor activity through mechanisms such as telomerase inhibition and apoptosis induction .

The proposed mechanisms for the biological activity of this compound include:

  • Telomerase Inhibition : Similar compounds have been shown to inhibit telomerase activity, which is crucial for cancer cell proliferation. This inhibition leads to reduced tumor growth in vitro and in vivo models.
  • Apoptosis Induction : Compounds containing the oxadiazole ring have been reported to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Molecular Docking Studies : Computational studies suggest that 5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine may bind effectively to target proteins involved in cancer progression, enhancing its potential as an anticancer agent .

In Vivo Studies

In vivo studies are critical for understanding the pharmacokinetics and therapeutic potential of new compounds. Preliminary animal studies involving similar oxadiazole derivatives have shown promising results in reducing tumor size and improving survival rates in treated groups compared to controls.

Case Studies

A notable case study involved a derivative closely related to 5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine that was tested for its ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor volume after treatment with the compound over a specified period .

Data Summary

Biological ActivityObserved EffectsReferences
Antitumor ActivitySignificant cytotoxicity against HepG2, SGC-7901, MCF-7 cell lines
Telomerase InhibitionReduced telomerase activity leading to decreased cell proliferation
Apoptosis InductionInduction of apoptotic pathways in cancer cells

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